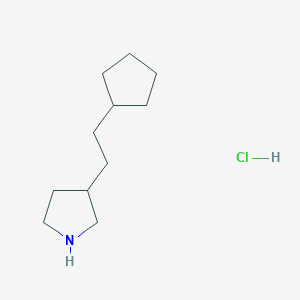
3-(2-シクロペンチルエチル)ピロリジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyclopentylethyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H22ClN and its molecular weight is 203.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Cyclopentylethyl)pyrrolidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Cyclopentylethyl)pyrrolidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
がん治療
ピロリジン骨格は、がん治療のための化合物の設計において不可欠です。 たとえば、特定のピロリジン誘導体は、強力な抗腫瘍活性を示すことが示されています 。3-(2-シクロペンチルエチル)ピロリジンなどの特定の置換基の導入は、がん細胞株に対して高い選択性と効力を有する分子につながる可能性があります。シクロペンチルエチル基によって付与される立体および電子特性は、潜在的に新しい化学療法薬の開発に利用できる可能性があります。
有機触媒
ピロリジン系化合物は、不斉有機触媒において重要な役割を果たします 。これらは、アルドール反応やマイケル付加など、さまざまな化学反応において触媒として機能し、薬物分子にキラル中心を生成します。3-(2-シクロペンチルエチル)ピロリジン塩酸塩のシクロペンチルエチル基は、触媒部位の立体および電子環境に影響を与え、これらの反応における収率とエナンチオ選択性の向上につながる可能性があります。
創薬と開発
ピロリジン環は、ファーマコフォア空間を効率的に探索する能力があるため、薬物分子によく見られるモチーフです 。環の飽和により、三次元の被覆面積が増加し、生物学的標的との相互作用に有利です。3-(2-シクロペンチルエチル)ピロリジン塩酸塩のシクロペンチルエチル側鎖は、分子の立体化学を強化し、潜在的な薬物候補の選択性と効力に貢献する可能性があります。
選択的エストロゲン受容体モジュレーター (SERMs)
ピロリジン誘導体は、乳がんの治療において重要な選択的エストロゲン受容体モジュレーターとしての役割について研究されてきました 。シクロペンチルエチル基で置換されたものを含むピロリジン環のキラルな性質は、エナンチオ選択的タンパク質へのさまざまな結合様式のために、異なる生物学的プロファイルにつながる可能性があります。
特性
IUPAC Name |
3-(2-cyclopentylethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-4-10(3-1)5-6-11-7-8-12-9-11;/h10-12H,1-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXPTSXREHRQAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














